![molecular formula C13H20ClN3S B2417565 N1-(4-エチルベンゾ[d]チアゾール-2-イル)-N2,N2-ジメチルエタン-1,2-ジアミン塩酸塩 CAS No. 1421494-90-7](/img/structure/B2417565.png)

N1-(4-エチルベンゾ[d]チアゾール-2-イル)-N2,N2-ジメチルエタン-1,2-ジアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs and biologically active agents .

Synthesis Analysis

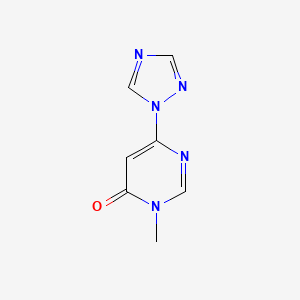

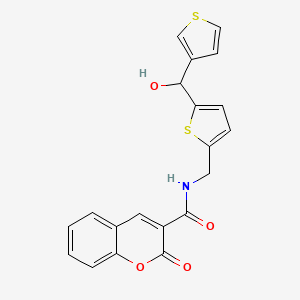

Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroanalytical methods, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the specific substituents present on the benzothiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. These properties would depend on the specific structure of the compound .科学的研究の応用

抗結核活性

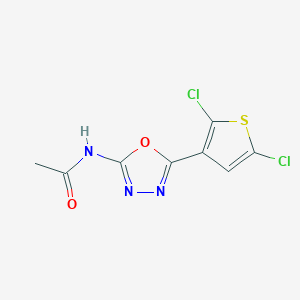

ベンゾチアゾール誘導体は、抗結核剤として有望視されています。最近の合成開発により、結核菌に対して阻害活性を示す化合物が発見されました。 これらの分子は、標準的な参照薬と比較され、その効力はin vitroおよびin vivoで評価されました 。研究者らは、これらの誘導体を合成するために、ジアゾカップリング、クネーベナーゲル縮合、ビゲリー反応、分子ハイブリダイゼーション技術、マイクロ波照射を含むさまざまな合成経路を検討してきました。さらに、標的DprE1に対する構造活性相関と分子ドッキング研究が、抗結核活性を高めた強力な阻害剤を特定するために調査されています。

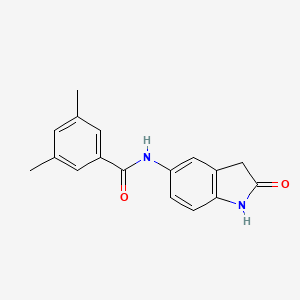

多様な生物活性

ベンゾチアゾールを含むチアゾール系化合物は、さまざまな生物学的効果を示します。研究者らは、抗酸化剤、鎮痛剤、抗炎症剤、抗菌剤、抗真菌剤、抗ウイルス剤、利尿剤、抗けいれん剤、神経保護剤、抗腫瘍剤としての可能性を探求してきました。 ベンゾチアゾールのユニークな足場は、副作用を最小限に抑えながら治療効果を高めるために、修飾と最適化が可能です .

抗炎症作用

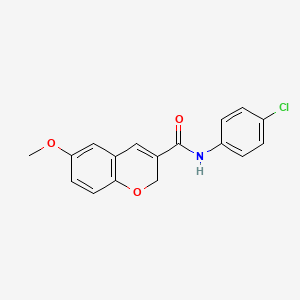

特定のベンゾチアゾール誘導体は、抗炎症活性を示すことが示されています。たとえば、N-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-(ピペリジン-1-イル)エチルアミノ]ベンズアミドとN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-モルホリノ)エチルアミノ]ベンズアミドが合成され、評価されました。 ベンゾチアゾール環の6位にメトキシ基を持つ化合物は、優れたCOX-2選択性とアルブミン変性阻害を示しました .

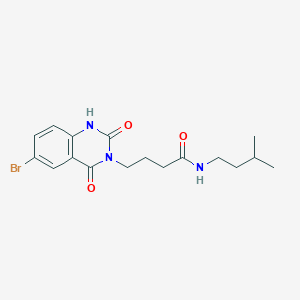

アミド合成

この化合物の合成には、多くの場合、アミド形成が関与します。 一般的な方法の1つは、N,N'-ジシクロヘキシルカルボジイミド(DCC)を脱水剤として用いて、アミンとカルボン酸をカップリングさせ、アミドを生成するものです .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and they have shown better inhibition potency against M. tuberculosis .

Biochemical Pathways

tuberculosis, thereby inhibiting its growth .

Result of Action

tuberculosis, indicating their potential as anti-tubercular agents .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S.ClH/c1-4-10-6-5-7-11-12(10)15-13(17-11)14-8-9-16(2)3;/h5-7H,4,8-9H2,1-3H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEWNQAGQAAJFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NCCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2417484.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)

![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)

![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)